molecular formula C13H12N2O4 B1486614 4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid CAS No. 1219375-49-1

4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid

Cat. No.: B1486614
CAS No.: 1219375-49-1
M. Wt: 260.24 g/mol
InChI Key: QBZGUYIVQQJBHQ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound carries the Chemical Abstracts Service registry number 1219375-49-1, which provides unambiguous identification in chemical databases and literature. The molecular formula C₁₃H₁₂N₂O₄ indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 260.25 grams per mole.

The systematic name reflects the structural hierarchy beginning with the benzoic acid core, modified by substitution at the para position with the complex pyrroloimidazole moiety. The pyrroloimidazole fragment designation "1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl" indicates specific positioning of the dioxo functional groups and the saturation level of the bicyclic system. The simplified molecular identification code, represented as O=C(O)C1=CC=C(N(C(N2C3CCC2)=O)C3=O)C=C1, provides structural information suitable for computational chemistry applications and database searches.

Property Value Reference
Chemical Abstracts Service Number 1219375-49-1
Molecular Formula C₁₃H₁₂N₂O₄
Molecular Weight 260.25 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System O=C(O)C1=CC=C(N(C(N2C3CCC2)=O)C3=O)C=C1

The nomenclature system effectively communicates the compound's structural complexity while maintaining clarity for chemical communication and database management purposes. The designation clearly distinguishes this compound from related pyrroloimidazole derivatives through specific indication of the tetrahydro saturation state and the 1,2-c fusion pattern.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound reflects the structural constraints imposed by its fused ring system and the spatial requirements of the attached benzoic acid moiety. Crystallographic studies of related pyrroloimidazole scaffolds provide insight into the conformational preferences and intermolecular interactions characteristic of this structural class. The pyrroloimidazole core adopts a rigid bicyclic arrangement where the pyrrolidine ring typically assumes a half-chair conformation, as observed in analogous systems containing the pyrrolo[1,2-c]imidazole framework.

The benzoic acid substituent extends from the nitrogen atom of the imidazole ring, creating a molecular architecture that balances rigidity within the bicyclic core with conformational flexibility at the benzylic position. Quantum mechanical calculations using Density Functional Theory methods with standard basis sets have provided theoretical geometrical parameters for related pyrroloimidazole systems, revealing stable molecular conformations with negative Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, indicating thermodynamic stability.

The crystal packing arrangements in related compounds demonstrate the importance of hydrogen bonding interactions involving both the carbonyl oxygen atoms of the dioxo functionality and the carboxylic acid group. These intermolecular interactions contribute to the formation of extended hydrogen-bonded networks that stabilize the crystal structure and influence the physical properties of the solid material. The presence of weak pi-pi interactions between aromatic rings further contributes to the stability of the crystal packing arrangement.

Structural Feature Description Source
Pyrrolidine Ring Conformation Half-chair geometry
Bicyclic System Rigid pyrrolo[1,2-c]imidazole core
Molecular Orbital Energies Negative Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital values
Intermolecular Interactions Hydrogen bonding and pi-pi stacking

Tautomeric and Conformational Isomerism

The structural analysis of this compound must consider potential tautomeric equilibria and conformational isomerism that may influence its chemical behavior and biological activity. The imidazole ring system within the bicyclic framework can potentially undergo tautomeric interconversion, although the specific fusion pattern and substitution pattern may limit such processes compared to simpler imidazole derivatives.

Research on related benzimidazole systems has demonstrated that tautomeric exchange can occur in solution, particularly in the presence of protic solvents or under specific pH conditions. Nuclear Magnetic Resonance spectroscopy studies of analogous compounds have revealed evidence for tautomeric averaging in solution, manifested as characteristic chemical shift patterns that differ from those observed in the solid state. The carboxylic acid functionality introduces additional opportunities for hydrogen bonding interactions that may influence tautomeric equilibria and molecular conformation.

Conformational analysis reveals that the pyrroloimidazole core maintains relatively rigid geometry due to the constraints of the fused ring system, while the benzoic acid substituent retains rotational freedom about the carbon-nitrogen bond connecting it to the imidazole ring. This conformational flexibility may contribute to the compound's ability to adopt multiple binding orientations in biological systems and influence its pharmacological properties.

The dioxo functionality within the pyrrolidine ring introduces electronic effects that may stabilize specific tautomeric forms through resonance interactions. Computational studies of related systems suggest that the diketo tautomer represents the thermodynamically favored form under most conditions, consistent with the observed stability of related pyrroloimidazole derivatives.

Comparative Analysis with Related Pyrroloimidazole Derivatives

The structural characteristics of this compound can be understood through comparison with related heterocyclic systems containing similar structural motifs. The compound 4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)benzoic acid represents a structural analog where the pyrroloimidazole system is replaced by a tetrahydroisoindole framework, providing insight into the effects of different nitrogen positioning and ring fusion patterns.

Analysis of 4-(1,3-Dioxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)benzoic acid reveals the influence of incorporating a pyridine ring into the bicyclic system, creating a different fusion pattern compared to the imidazole-containing target compound. This structural variation demonstrates how changes in heteroatom positioning and ring electronics can influence overall molecular properties and potential biological activities.

The compound 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid provides an example of extended conjugation through quinoline incorporation, illustrating how additional aromatic rings can modify the electronic properties and structural rigidity of the overall molecular framework. These structural comparisons highlight the versatility of the pyrroloimidazole scaffold for generating diverse chemical architectures.

Compound Ring System Molecular Formula Key Structural Difference
Target Compound Pyrrolo[1,2-c]imidazole C₁₃H₁₂N₂O₄ Imidazole nitrogen positioning
Tetrahydroisoindole Analog Tetrahydroisoindole C₁₅H₁₃NO₄ Carbon replacing imidazole nitrogen
Pyrrolopyridine Analog Pyrrolo[3,4-c]pyridine C₁₄H₈N₂O₄ Pyridine nitrogen positioning
Pyrroloquinoline Analog Pyrrolo[3,4-c]quinoline C₁₉H₁₂N₂O₄ Extended quinoline system

The synthesis methodologies for these related compounds demonstrate common approaches involving cyclization reactions and functional group transformations that establish the bicyclic frameworks. The pyrroloimidazole system of the target compound offers unique reactivity patterns compared to its analogs, particularly in terms of potential nucleophilic and electrophilic substitution reactions at different positions within the heterocyclic framework.

Properties

IUPAC Name

4-(1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-11-10-2-1-7-14(10)13(19)15(11)9-5-3-8(4-6-9)12(17)18/h3-6,10H,1-2,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZGUYIVQQJBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Construction of the heterocyclic pyrrolo-imidazole core.
  • Introduction of the benzoic acid moiety at the 4-position of the heterocycle.
  • Installation of the 1,3-dioxo (carbonyl) functionalities on the tetrahydro-pyrrolo ring.

These steps are commonly achieved through multi-component reactions, cyclization strategies, and selective oxidation steps.

Multicomponent Reactions (MCR) and Cyclization Approaches

A prominent method for synthesizing related β-amino boronic acid derivatives with imidazole rings involves isonitrile-based multicomponent reactions such as the Ugi reaction and the van Leusen reaction. These methods enable rapid assembly of complex heterocycles with functionalized benzoic acid substituents.

  • Ugi Reaction : The four-component Ugi reaction (4CR) has been applied to synthesize β-amino boronic acids bearing substituted imidazole rings. By combining aldehydes, amines, isocyanides, and carboxylic acids under mild conditions, the heterocyclic scaffold is formed efficiently with moderate to good yields. For example, aldehyde 1 (analogous to the benzoic acid aldehyde precursor) is reacted with primary amines and isocyanides to yield intermediates that can be cyclized to the target structure.

  • Van Leusen Reaction : This three-component reaction involving aldehydes, primary amines, and toluenesulfonylmethyl isocyanide (TosMIC) can be used to prepare imidazole-bearing compounds. The reaction proceeds via a pre-condensation of the aldehyde and amine, followed by cyclization with TosMIC under basic conditions, yielding the imidazole ring fused to the benzoic acid framework.

Palladium-Catalyzed Cross-Coupling and Ring Formation

Another key approach involves palladium-catalyzed cross-coupling reactions to install the benzoic acid moiety on a pyrrolopyrrole or imidazole core.

  • The Suzuki-Miyaura coupling of aryl boronic acids with brominated heterocycles allows the introduction of the benzoic acid substituent. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives can be coupled with phenylboronic acid under Pd(dppf)Cl2 catalysis in dioxane/water at 80 °C to afford the corresponding biaryl benzoic acid derivatives.

  • Subsequent functional group manipulations, such as sulfonylation and hydrolysis, are used to introduce protecting groups and convert esters to carboxylic acids, respectively.

Cyclization and Oxidation Steps

  • Cyclization to form the 1,3-dioxo tetrahydro-pyrrolo-imidazole ring can be accomplished by refluxing appropriate precursors in solvents like xylene with catalytic acid (e.g., para-toluenesulfonic acid) at 100–140 °C, with azeotropic removal of water to drive the reaction forward.

  • Oxidation of intermediate proline derivatives with agents such as pyridinium chlorochromate (PCC) in dichloromethane at 0–40 °C can install the dioxo functionalities on the heterocyclic ring.

  • Cyclization of proline compounds with anhydrous chloral in acetonitrile is another method to form cyclic intermediates that can be further transformed into the target compound.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Multicomponent Reaction (Ugi/Van Leusen) Aldehyde (benzoic acid derivative), amine, isocyanide, base, DMF, 50–80 °C Formation of imidazole-containing intermediates
2 Pd-Catalyzed Suzuki Coupling Brominated pyrrolo/imidazole + arylboronic acid, Pd(dppf)Cl2, KOAc, dioxane/water, 80 °C Installation of benzoic acid moiety
3 Cyclization Reflux in xylene with para-toluenesulfonic acid, 100–140 °C, azeotropic water removal Formation of fused heterocyclic ring
4 Oxidation Pyridinium chlorochromate, dichloromethane, 0–40 °C Introduction of 1,3-dioxo groups
5 Hydrolysis/Deprotection Acid/base treatment, methanol, room temperature Conversion of esters/protected groups to acids

Yield and Characterization Data

  • Yields for multicomponent reactions range from moderate (30–50%) to satisfactory (up to 90%) depending on reaction optimization and substrates.

  • Purification typically involves filtration, crystallization, and chromatographic techniques.

  • Characterization includes NMR (^1H, ^13C, ^11B for boron analogs), HR-MS, single-crystal X-ray diffraction, and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid undergoes several types of reactions:

  • Oxidation: : Involves converting specific functional groups to higher oxidation states.

  • Reduction: : Reduction of nitro groups or carbonyl groups under hydrogenation conditions.

  • Substitution: : Aromatic electrophilic and nucleophilic substitutions depending on the substituents on the benzoic acid ring.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, CrO₃ under acidic or basic conditions.

  • Reducing Agents: : NaBH₄, H₂ with Pd/C catalyst.

  • Substitution Reagents: : Halides, organolithiums, Grignard reagents under inert atmospheres.

Major Products Formed

The major products include various substituted derivatives of the parent compound, which retain the core structure but with modified functional groups.

Scientific Research Applications

4-(1,3-Dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid is utilized in numerous research domains:

  • Chemistry: : As a precursor in synthesizing complex organic molecules.

  • Biology: : In studies involving enzyme inhibition or interaction with biological macromolecules.

  • Medicine: : Potential pharmacological applications such as anti-inflammatory or anticancer agents.

  • Industry: : In the development of advanced materials with specific functional properties.

Mechanism of Action

Mechanism of Effect

  • The compound interacts with specific molecular targets, influencing biological pathways.

  • It binds to active sites of enzymes, altering their function and regulating biochemical processes.

Molecular Targets and Pathways

  • Enzyme Inhibition: : Targets enzymes involved in inflammation, signaling pathways, or DNA replication.

  • Signal Modulation: : Modifies the activity of receptors or ion channels in cellular communication.

Comparison with Similar Compounds

Key Observations :

  • The benzoic acid group in the parent compound enhances hydrophilicity, whereas halogens (e.g., Br in , Cl/F in ) increase lipophilicity and molecular weight.
  • BMS 564929 and LG7 feature nitrile groups, which improve binding affinity to androgen receptors.

Physicochemical Properties

Property 4-(1,3-Dioxotetrahydro...) Benzoic Acid Spiro Compound 20b Profluazol LG7
Melting Point Not reported 262–264°C Not reported Not reported
Solubility Likely polar (due to -COOH) Low (bromine enhances crystallinity) Low (lipophilic substituents) Moderate (nitrile group)
Stability Stable under standard storage Sensitive to hydrolysis (ester group) Stable in dry conditions Sensitive to light (nitrile)

Mechanistic Insights :

  • The 3-oxo group in the pyrroloimidazolone core is critical for receptor binding. Its replacement with sulfamide (e.g., BMS 564929) enhances tissue selectivity and pharmacokinetics .
  • Halogenation (e.g., Br in , Cl/F in ) improves metabolic stability and target affinity.

Biological Activity

4-(1,3-Dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid (CAS No. 1219375-49-1) is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its effects on various cellular pathways and its potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₂N₂O₄
  • Molecular Weight : 260.25 g/mol
  • CAS Number : 1219375-49-1

Biological Activity Overview

Research indicates that this compound may influence several biological pathways, particularly those related to protein degradation and cellular stress responses.

  • Proteasome and Autophagy Activation : Studies have shown that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis by degrading damaged or misfolded proteins .
  • Cytotoxicity Studies : In vitro assays demonstrate that this compound exhibits low cytotoxicity across various cell lines, including Hep-G2 and A2058 cancer cells, as well as normal fibroblasts .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as neurolysin and angiotensin-converting enzyme (ACE), which are important in various physiological processes .

Case Studies and Experimental Data

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Biological Evaluation of Benzoic Acid Derivatives Found to enhance proteasome and lysosome activities in human fibroblasts; no cytotoxicity at tested concentrations .
In Silico Studies Identified as a putative binder for cathepsins B and L, suggesting a role in proteostasis modulation .
Antiproliferative Activity Demonstrated low inhibition rates in cancer cell lines, indicating potential for safe therapeutic use .

Q & A

Q. What established synthetic routes are available for 4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid?

The compound is synthesized via cyclocondensation or cycloaddition reactions. A common approach involves coupling substituted pyrroloimidazole precursors with benzoic acid derivatives. For example, condensation of methyl-4-chloro butyrate with imidazolone derivatives in the presence of a base (e.g., NaOH) and polar aprotic solvents (e.g., DMF) yields intermediates, which undergo acid-catalyzed hydrolysis to form the final product . Multi-step protocols often employ benzotriazole as a synthetic auxiliary for nucleophilic substitutions, achieving yields of 51–81% .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the integrity of the pyrroloimidazole ring and benzoic acid moiety, particularly the presence of characteristic deshielded protons (e.g., imidazole NH at δ 12–14 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation.
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state (e.g., CCDC reference 1038591 for related structures) .

Q. What biological targets or activities are associated with this compound?

The compound is a selective androgen receptor modulator (SARM) agonist, with structural analogs like BMS-564929 showing high receptor binding affinity (IC50 < 10 nM) . The benzoic acid moiety enhances pharmacokinetic properties by improving solubility and bioavailability .

Advanced Research Questions

Q. How do structural modifications to the pyrroloimidazole core influence androgen receptor selectivity?

  • 3-Oxo Group Replacement : Substitution with sulfamide groups (e.g., in BMS-564929) increases receptor binding specificity by altering hydrogen-bonding interactions with Arg752 and Gln711 in the ligand-binding domain .
  • Stereochemical Control : The (6S,7aR) configuration in analogs enhances metabolic stability by reducing CYP3A4-mediated oxidation .

Q. What experimental strategies address contradictions between in vitro and in vivo bioactivity data?

  • Pharmacokinetic Profiling : Compare plasma protein binding (PPB) and tissue distribution using radiolabeled analogs to identify off-target effects.
  • Metabolite Identification : LC-MS/MS analysis of hepatic microsomal incubations reveals active/inactive metabolites that explain discrepancies .
  • Dose-Response Optimization : Adjust dosing regimens in animal models to account for species-specific clearance rates .

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Solvent Selection : Use chloroform or THF for condensation steps to enhance intermediate solubility .
  • Catalytic Additives : p-TsOH (0.2 eq.) accelerates imine formation while minimizing side reactions .
  • Workflow Design : One-pot protocols reduce purification steps; for example, direct hydrolysis of ester intermediates with HCl/EtOH achieves >90% purity .

Q. What computational tools aid in designing analogs with reduced off-target effects?

  • Molecular Dynamics (MD) Simulations : Predict binding modes to androgen receptor subtypes (e.g., AR-LBD vs. AR-V7 splice variants).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with transcriptional activity to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid

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